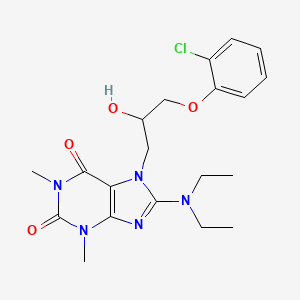
7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(2-chlorophenoxy)-2-hydroxypropyl)-8-(diethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H26ClN5O4 and its molecular weight is 435.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on the synthesis and structural analysis of purine derivatives has led to the development of novel heterocycles with potential biological activities. For instance, the study by Ueda et al. (1987) on purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines explored the synthesis of these compounds and evaluated their antitumor activity and vascular relaxing effects, indicating a methodological approach to creating structurally complex purine derivatives with specific biological functions (Ueda et al., 1987). Additionally, the creation of 8-aminoalkyl derivatives of purine-2,6-dione by Chłoń-Rzepa et al. (2013) exemplifies the chemical diversification of purine derivatives for the identification of potent ligands, showcasing how structural modifications can influence receptor affinity and pharmacological evaluation (Chłoń-Rzepa et al., 2013).
Biological Activities and Potential Therapeutic Applications
The exploration of purine derivatives extends into investigating their biological activities and potential therapeutic applications. The work by Chłoń-Rzepa et al. (2004) on 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones demonstrates the antiarrhythmic and hypotensive activities of these compounds, highlighting their potential as cardiovascular therapeutic agents (Chłoń-Rzepa et al., 2004). Similarly, the investigation into xanthene derivatives as antiasthmatic agents by Bhatia et al. (2016) points to the significance of purine-based compounds in developing treatments for respiratory conditions, where the vasodilatory activity of xanthene derivatives is leveraged to inhibit phosphodiesterase 3, suggesting a route to potent anti-asthmatic compounds (Bhatia et al., 2016).
Properties
IUPAC Name |
7-[3-(2-chlorophenoxy)-2-hydroxypropyl]-8-(diethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O4/c1-5-25(6-2)19-22-17-16(18(28)24(4)20(29)23(17)3)26(19)11-13(27)12-30-15-10-8-7-9-14(15)21/h7-10,13,27H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQMPEOYWSSOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(N1CC(COC3=CC=CC=C3Cl)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
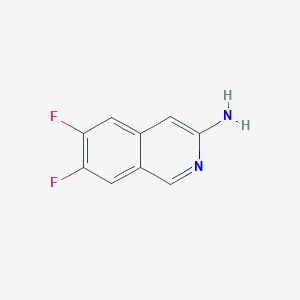
![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2887590.png)
![2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2887592.png)
![3-(4-Chlorobenzyl)-8-(2-(4-chlorophenyl)-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2887593.png)
![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)
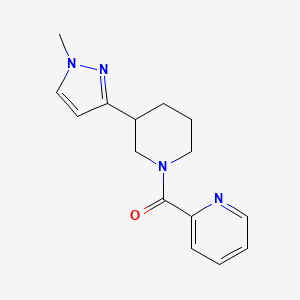
![2-(4-ethoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2887598.png)
![(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B2887599.png)
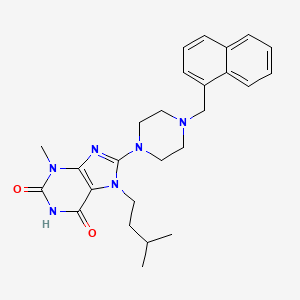


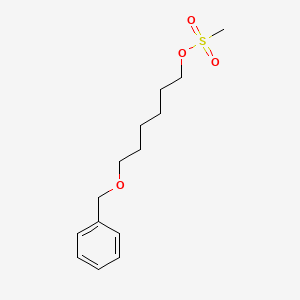

![1-[2-(3-Methoxyphenoxy)ethyl]benzimidazole](/img/structure/B2887611.png)
